molecular formula C12H12ClN3O2 B1324884 ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate CAS No. 1020709-18-5

ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate

Cat. No. B1324884
CAS RN: 1020709-18-5
M. Wt: 265.69 g/mol
InChI Key: ZCYCGRXZBNHEBZ-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate” is a chemical compound with a pyrazole nucleus. Pyrazoles are important in different areas of organic and medicinal chemistry due to their broad range of biological activities . The compound has a molecular formula of C9H8ClN3 .


Molecular Structure Analysis

The molecular structure of “ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate” consists of a pyrazole ring substituted with an amino group at the 5-position and a 4-chlorophenyl group at the 3-position . The exact structure would require further analysis or experimental data.


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate” include a molecular formula of C9H8ClN3, an average mass of 193.633 Da, and a mono-isotopic mass of 193.040680 Da . Other properties such as boiling point, vapor pressure, and solubility would require further experimental data.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate has been utilized in the synthesis of various novel compounds that exhibit significant antimicrobial and anticancer activities. For instance, certain derivatives of this compound demonstrated higher anticancer activity than the reference drug, doxorubicin, as well as possessing good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Molecular Structure Analysis

This compound has been synthesized through various protocols, including reactions with ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The resulting compound, characterized by NMR and mass spectral analysis, exhibited interesting intramolecular hydrogen bonds contributing to structural stability. Its molecular structure and interactions, including π–π interactions, have been studied, revealing insights into its pharmacological importance (Achutha et al., 2017).

Applications in Heterocyclic Chemistry

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective cyclocondensation with 1,3-dicarbonyl compounds to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are further converted into their 1-unsubstituted analogs, highlighting its utility in heterocyclic chemistry (Lebedˈ et al., 2012).

Cross-Coupling Reactions and Condensed Pyrazoles Synthesis

This compound has been used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes, leading to the synthesis of different condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. This showcases its versatility in synthetic organic chemistry (Arbačiauskienė et al., 2011).

Ultrasound Irradiation in Synthesis

The compound has been used in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. This methodology highlights the reduction in reaction times and the achievement of high regioselectivity, demonstrating the compound's adaptability to advanced synthetic techniques (Machado et al., 2011).

Hydrogen-Bonded Supramolecular Structures

The compound has also been studied for its ability to form hydrogen-bonded supramolecular structures. This property is significant in the context of crystal engineering and materials science, contributing to the understanding of molecular interactions and assembly (Costa et al., 2007).

properties

IUPAC Name

ethyl 5-amino-3-(4-chlorophenyl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)16-11(14)7-10(15-16)8-3-5-9(13)6-4-8/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYCGRXZBNHEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate

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